Regioselective Photocyanation
9-CCN directs photocyanation of phenanthrene exclusively to the C-9 position, a regioselectivity not observed with other common cyanoarene electron acceptors. In a study comparing 9-CCN with p-dicyanobenzene (p-DCB) and 1-cyanonaphthalene (1-CN), only 9-CCN enabled the formation of 9-cyanophenanthrene as the primary product from phenanthrene [1]. This highlights a fundamental difference in the electron-transfer and radical recombination pathways. In contrast, the same study found that cyanation of naphthalene derivatives with p-DCB or 1-CN gave only 1-cyanonaphthalene compounds, demonstrating that the catalyst's core structure dictates the site of functionalization [1].
| Evidence Dimension | Regioselectivity of Arene Cyanation |
|---|---|
| Target Compound Data | Exclusive cyanation at C-9 position of phenanthrene. |
| Comparator Or Baseline | p-Dicyanobenzene and 1-Cyanonaphthalene (when used with naphthalene) give exclusive cyanation at the 1-position. |
| Quantified Difference | Complete shift in regioselectivity (C-9 vs. C-1) determined by the catalyst's aromatic core. |
| Conditions | Photocyanation with NaCN in 9:1 acetonitrile-water under nitrogen. |
Why This Matters
Procurement of 9-CCN is essential for synthesizing specific 9-substituted phenanthrene derivatives; substitution with p-DCB or 1-CN would yield a different regioisomer and fail to provide the desired product.
- [1] Yasuda, M., Pac, C., & Sakurai, H. (1981). Photochemical reactions of aromatic compounds. Part 34. Direct photocyanation of arenes with sodium cyanide in the presence of electron acceptors. Journal of the Chemical Society, Perkin Transactions 1, 746-750. View Source
